1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one 1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1099484-75-9
VCID: VC2895087
InChI: InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2/t25-/m0/s1
SMILES: C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl
Molecular Formula: C26H30Br2ClN3O
Molecular Weight: 595.8 g/mol

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one

CAS No.: 1099484-75-9

Cat. No.: VC2895087

Molecular Formula: C26H30Br2ClN3O

Molecular Weight: 595.8 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one - 1099484-75-9

Specification

CAS No. 1099484-75-9
Molecular Formula C26H30Br2ClN3O
Molecular Weight 595.8 g/mol
IUPAC Name 1-[4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone
Standard InChI InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2/t25-/m0/s1
Standard InChI Key FVZHXOFDPYQOAY-VWLOTQADSA-N
Isomeric SMILES C1CNCCC1CC(=O)N2CCC(CC2)[C@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl
SMILES C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl
Canonical SMILES C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Chemical Identifiers and Properties

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one is identified by a unique set of chemical parameters that define its identity. The compound bears the CAS registry number 1099484-75-9, which serves as its primary identifier in chemical databases and literature . Its molecular formula is C26H30Br2ClN3O, indicating a complex carbon-based structure containing hydrogen, bromine, chlorine, nitrogen, and oxygen atoms . With a molecular weight of approximately 595.8 g/mol, it falls within the mid-range for small-molecule drug candidates .

The compound features a chiral center with an S-configuration at position 2, which plays a crucial role in its three-dimensional structure and biological activity profile . The stereochemistry at this position is particularly important for proper binding interactions with target proteins. The specific arrangement of atoms and functional groups creates a unique molecular architecture that determines its physical, chemical, and biological properties.

For research and quality control purposes, the compound is typically supplied with a minimum purity of 97%, ensuring reliable and reproducible results in experimental settings . Storage recommendations indicate stability at room temperature, suggesting relatively good chemical stability under standard laboratory conditions .

ParameterValue
CAS Number1099484-75-9
Molecular FormulaC26H30Br2ClN3O
Molecular Weight595.8 g/mol
ConfigurationS at position 2
Standard Purity≥97%
Storage ConditionsRoom temperature

Structural Features and Nomenclature

The compound possesses a complex structural architecture characterized by a tricyclic core system formally described as an azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaene. This complex heterocyclic system forms the central scaffold of the molecule, providing a rigid framework that positions its functional groups in specific three-dimensional orientations. The tricyclic core contains a nitrogen atom (aza) incorporated into one of the rings, contributing to its binding properties and reactivity .

Connected to this core structure are two piperidine rings, linked via an ethanone bridge (a carbonyl-containing two-carbon chain) . This arrangement creates a unique spatial configuration that is essential for the compound's biological activity, particularly its interaction with target enzymes such as farnesyltransferase .

The official IUPAC name provides a systematic way to describe this complex molecular architecture, although the abbreviated version is commonly used in scientific literature and commercial catalogs for practical purposes .

Synthesis and Production Methods

Synthetic Pathways

Following the construction of the core structure, halogen substituents (bromine and chlorine) are introduced at their respective positions using appropriate halogenation reagents and conditions. The stereoselectivity of these reactions is carefully controlled to maintain the desired configuration, particularly the S stereochemistry at position 2, which is essential for biological activity.

The final stages of synthesis involve the attachment of piperidine groups onto the tricyclic core using suitable catalysts and reaction conditions. This typically includes the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The amide linkage between the piperidine units is established through standard peptide coupling chemistry, which usually employs activating agents to facilitate the reaction between the carboxylic acid and amine components.

Quality Control and Characterization

Given the complexity of its structure, rigorous quality control measures are essential to ensure the identity, purity, and stereochemical integrity of the synthesized compound . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are commonly employed to characterize the final product and verify its structural features .

NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule, confirming the presence and connectivity of key structural elements such as the tricyclic core, halogen substituents, and piperidine rings. Mass spectrometry verifies the molecular weight and fragmentation pattern, offering additional confirmation of the compound's identity . HPLC analysis, often coupled with mass spectrometry, assesses the purity of the compound and detects potential impurities or side products from the synthesis .

The stereochemical purity, particularly the S configuration at position 2, is typically verified using techniques such as chiral HPLC or polarimetry, which can distinguish between different stereoisomers based on their optical activity or chromatographic behavior .

Biological Activity and Mechanism of Action

Protein Farnesyltransferase Inhibition

The primary biological activity of 1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one appears to be the inhibition of protein farnesyltransferase (FTase) . FTase is an enzyme that catalyzes the attachment of a farnesyl lipid group to numerous essential signal transduction proteins, including members of the Ras superfamily . This post-translational modification is crucial for the proper localization and function of these proteins, which play central roles in cell signaling pathways regulating cell growth, differentiation, and survival .

The inhibition of farnesyltransferase is significant because Ras proteins, which undergo farnesylation, are associated with approximately 30% of human cancers . The farnesylation of Ras oncoproteins is essential for their transforming activity and contribution to cancer development and progression . By inhibiting this process, farnesyltransferase inhibitors (FTIs) can potentially disrupt aberrant signaling pathways driven by hyperactive Ras proteins .

While specific inhibitory potency data for this exact compound is limited in the available literature, its structural features suggest it would bind to the active site of farnesyltransferase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate to target proteins . This mechanism of action is consistent with other known farnesyltransferase inhibitors that share structural similarities .

Structure-Activity Relationships

The halogen substituents (bromine and chlorine) play multiple roles in the compound's activity profile . They can participate in halogen bonding interactions with the target protein, enhance the compound's lipophilicity to facilitate membrane permeation, and influence the electron distribution across the molecule, affecting its binding affinity and selectivity. The specific placement of these halogen atoms at positions 6, 15, and 13 has been optimized through structure-activity relationship studies to maximize biological activity.

The piperidine rings and the connecting ethanone bridge are critical for the compound's interaction with farnesyltransferase . These structural elements can form hydrogen bonds, engage in hydrophobic interactions, and adopt specific conformations that complement the binding site of the target enzyme . The S configuration at the chiral center ensures the proper three-dimensional arrangement of these groups, which is essential for optimal binding .

Comparative studies with structurally related compounds have demonstrated that variations in the halogen substitution pattern, modifications to the piperidine rings, or alterations to the connecting bridge can significantly impact inhibitory potency and selectivity . These structure-activity relationships guide the rational design and optimization of farnesyltransferase inhibitors for research and potential therapeutic applications .

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

Several compounds share structural similarities with 1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one, differing in specific substituents, stereochemistry, or functional groups . One closely related analogue is the compound with CID 11753729 (PubChem), which maintains the same tricyclic core but incorporates a 1-oxidopyridin-1-ium-4-yl group instead of the piperidin-4-yl function at the end of the ethanone bridge . This modification alters the compound's electronic properties and potential hydrogen bonding interactions, which could affect its binding affinity and selectivity for target proteins .

Another structural variant is the compound with CID 9831633 (PubChem), which features an R configuration at the chiral center (position 2) rather than the S configuration of our target compound . This stereochemical difference results in a distinct three-dimensional arrangement of the substituents, potentially leading to different binding properties and biological activities . Additionally, this compound incorporates a more complex substituent, a N,N-diethylacetamide group, which could enhance solubility or modify the pharmacokinetic profile .

Variations in the halogen substitution pattern are also common among structural analogues, with some compounds featuring different numbers, types, or positions of halogen atoms on the tricyclic core . These modifications can fine-tune the compound's lipophilicity, electronic properties, and steric profile, allowing researchers to optimize specific characteristics like membrane permeability, metabolic stability, or target selectivity.

The table below summarizes key structural differences among selected analogues:

CompoundConfigurationTerminal GroupAdditional Modifications
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-oneSPiperidin-4-ylStandard structure
CID 11753729S1-Oxidopyridin-1-ium-4-ylModified terminal group
CID 9831633RN,N-DiethylacetamideOpposite stereochemistry

Functional Analogues: Lonafarnib Case Study

SpecificationTypical Value
Purity≥97%
Available Quantities5 mg, 10 mg, 25 mg, 100 mg
FormSolid
Storage RequirementsRoom temperature
Intended UseResearch purposes only
Product ClassificationProtein Degrader Building Blocks

As a chemical entity, it also serves as a reference point for structure-activity relationship studies, helping researchers identify the structural features necessary for optimal interaction with target proteins . These insights guide the design and optimization of new compounds with improved properties, advancing both basic research and drug discovery efforts in the field .

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